molecular formula C11H15FN2O2 B11882853 tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate

tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate

Cat. No.: B11882853
M. Wt: 226.25 g/mol
InChI Key: OLFNRYHSIZUUHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate typically involves the reaction of 6-fluoropyridine-2-methanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity, leading to more potent and selective interactions. The compound may also modulate specific signaling pathways, depending on its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and selectivity. This makes it a valuable tool in various research and development projects, particularly in the fields of chemistry, biology, and medicine .

Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-[(6-fluoropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

OLFNRYHSIZUUHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)F

Origin of Product

United States

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